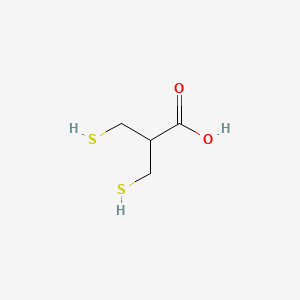

3-Sulfanyl-2-(sulfanylmethyl)propanoic acid

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sulfanyl-2-(sulfanylmethyl)propanoic acid typically involves the reaction of appropriate thiol-containing precursors under controlled conditions. One common method includes the reaction of 3-mercaptopropionic acid with formaldehyde and hydrogen sulfide . The reaction conditions often require a controlled pH and temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

化学反応の分析

Types of Reactions

3-Sulfanyl-2-(sulfanylmethyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Reduction: Disulfides can be reduced back to thiols.

Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.

Substitution: Nucleophiles like alkyl halides can react with the thiol groups under basic conditions.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Regeneration of thiol groups.

Substitution: Formation of thioethers.

科学的研究の応用

Chemistry

- Building Block for Complex Compounds : The compound serves as a precursor in synthesizing more complex sulfur-containing compounds. Its thiol groups facilitate the formation of various derivatives that are essential in organic chemistry.

Biology

- Redox Biology : The presence of thiol groups allows 3-Sulfanyl-2-(sulfanylmethyl)propanoic acid to participate in redox reactions, which are vital for cellular processes. It has been studied for its potential role in mitigating oxidative stress, making it a candidate for further research in cellular biology .

Medicine

- Antioxidant Properties : Research indicates that the compound may exhibit antioxidant effects, which could be beneficial in treating conditions associated with oxidative damage. Its therapeutic potential is being explored in various pharmacological contexts, including as a possible agent against treatment-resistant depression .

- Mechanism of Action : The compound interacts with proteins and enzymes through thiol-disulfide exchange reactions, modulating their activity and influencing biological pathways related to oxidative stress and detoxification .

Industry

- Specialty Chemicals Production : In industrial settings, this compound is utilized in producing specialty chemicals and materials due to its unique chemical structure. Its applications extend to various sectors, including pharmaceuticals and materials science .

Case Studies

Several studies have highlighted the efficacy of this compound in practical applications:

- Antioxidant Activity : A study demonstrated the compound's ability to reduce oxidative stress markers in cellular models, suggesting its potential as an antioxidant supplement in therapeutic formulations .

- Pharmacological Investigations : Research into compounds with similar structures has shown promising results in treating neurodegenerative diseases. These findings underscore the importance of this compound as a lead compound for developing new drugs targeting oxidative stress-related disorders .

作用機序

The mechanism of action of 3-Sulfanyl-2-(sulfanylmethyl)propanoic acid involves its thiol groups, which can undergo redox reactions. These reactions are crucial in various biological processes, including the regulation of oxidative stress and detoxification of harmful substances. The compound can interact with molecular targets such as enzymes and proteins, modulating their activity through thiol-disulfide exchange reactions .

類似化合物との比較

3-Sulfanyl-2-(sulfanylmethyl)propanoic acid can be compared with other sulfur-containing carboxylic acids, such as:

Cysteine: A naturally occurring amino acid with a thiol group.

3-Mercaptopropionic acid: Similar structure but lacks the additional thiol group.

Dihydroasparagusic acid: Another name for this compound.

The uniqueness of this compound lies in its dual thiol groups, which provide it with distinctive redox properties and reactivity compared to its analogs .

生物活性

3-Sulfanyl-2-(sulfanylmethyl)propanoic acid (commonly referred to as DHAA) is a sulfur-containing compound notable for its diverse biological activities, primarily attributed to its thiol groups. This article reviews its synthesis, chemical properties, biological activities, and potential therapeutic applications, supported by relevant case studies and research findings.

Molecular Structure:

- Molecular Formula: C₄H₈O₂S

- Molecular Weight: 152.24 g/mol

- IUPAC Name: this compound

The synthesis of DHAA typically involves the reaction of 3-mercaptopropionic acid with formaldehyde and hydrogen sulfide under controlled conditions. This multi-step process ensures high yields and purity, suitable for both laboratory and industrial applications .

The biological activity of DHAA is largely due to its thiol groups, which participate in redox reactions. These reactions are crucial for:

- Regulation of Oxidative Stress: DHAA can donate electrons to reactive oxygen species (ROS), thereby mitigating oxidative damage.

- Detoxification: The compound can form stable complexes with heavy metals, such as mercury, acting as an antidote against toxicity .

Antioxidant Properties

DHAA exhibits significant antioxidant activity. In vitro assays such as DPPH and ABTS have demonstrated its ability to scavenge free radicals effectively, comparable to standard antioxidants like Trolox .

Anti-inflammatory Effects

Research indicates that DHAA possesses anti-inflammatory properties. For instance, in lipopolysaccharide (LPS)-activated microglial cells, DHAA significantly reduces inflammatory markers, suggesting its potential use in treating neuroinflammatory conditions .

Tyrosinase Inhibition

DHAA has been shown to inhibit tyrosinase activity, an enzyme involved in melanin production. This property could be beneficial in cosmetic applications aimed at reducing hyperpigmentation .

Case Studies

-

Mercury Toxicity Antidote:

- A study demonstrated that DHAA effectively reduced mercury(II) toxicity in Saccharomyces cerevisiae models by forming precipitates with mercury ions. This highlights the compound's potential as a safe detoxifying agent .

- Neuroprotection:

Comparison with Similar Compounds

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| Cysteine | Naturally occurring | Antioxidant, protein synthesis |

| 3-Mercaptopropionic Acid | Thiol-containing | Similar antioxidant properties |

| Dihydroasparagusic Acid (DHAA) | Sulfur-containing | Antioxidant, anti-inflammatory |

DHAA stands out due to its dual thiol groups, which enhance its reactivity and biological efficacy compared to other sulfur-containing compounds.

Future Directions

Given the promising biological activities of DHAA, further research is warranted to explore:

- Clinical Applications: Investigating the therapeutic potential of DHAA in clinical settings for conditions related to oxidative stress and inflammation.

- Mechanistic Studies: Elucidating the detailed mechanisms through which DHAA exerts its biological effects could lead to the development of novel therapeutic agents.

特性

IUPAC Name |

3-sulfanyl-2-(sulfanylmethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S2/c5-4(6)3(1-7)2-8/h3,7-8H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHAHEQEKNJCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313725 | |

| Record name | Dihydroasparagusic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihydroasparagusic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7634-96-0 | |

| Record name | Dihydroasparagusic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7634-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Sulfanyl-2-(sulfanylmethyl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007634960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroasparagusic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-SULFANYL-2-(SULFANYLMETHYL)PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9JNH9G488 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydroasparagusic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

59.5 - 60.5 °C | |

| Record name | Dihydroasparagusic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is dihydroasparagusic acid (DHAA) and where is it found?

A: Dihydroasparagusic acid (DHAA) is a naturally occurring dimercaptanic compound first isolated from Asparagus concentrate in 1948. [, ] It is the reduced form of asparagusic acid, a sulfur-containing flavor component found in Asparagus plants. []

Q2: What are some of the biological activities reported for DHAA?

A2: Research suggests that DHAA possesses several interesting biological activities:

- Antioxidant activity: DHAA exhibits significant in vitro antioxidant activity, comparable to Trolox, as demonstrated by DPPH, ABTS, FRAP-ferrozine, and BCB assays. []

- Tyrosinase inhibition: DHAA shows inhibitory activity against tyrosinase, an enzyme involved in melanogenesis and food browning, through a competitive mechanism. []

- Anti-inflammatory effects: DHAA demonstrates anti-inflammatory properties in lipopolysaccharide-activated microglial cells. []

- Antidote for mercury poisoning: DHAA acts as an effective antidote against mercury(II) toxicity in a Saccharomyces cerevisiae model by forming a precipitate with mercury(II). [, ]

Q3: How does DHAA interact with mercury(II) to act as an antidote?

A: DHAA forms a precipitate with mercury(II), effectively reducing the concentration of free mercury ions in solution. The solubility of this precipitate increases with increasing DHAA concentration, suggesting the potential formation of a mercury(II)-DHAA complex. []

Q4: Are there any synthetic routes available for DHAA production?

A: Yes, DHAA can be synthetically produced. Researchers have modified existing protocols to improve DHAA synthesis. [] Additionally, the synthesis of DHAA homologues has also been reported. []

Q5: Has the coordination chemistry of DHAA with transition metals been investigated?

A: Yes, studies have explored the coordination chemistry of DHAA with iron and nickel, revealing various coordination modes and nuclearities. For instance, iron complexes such as Fe26 and Fe24(PMe3)2 have been synthesized and characterized. []

Q6: How do structural modifications of DHAA affect its activity?

A: Introducing hydrophobic functional groups to DHAA significantly reduces its air oxidation activity while enhancing its ability to cleave disulfide bonds in proteins. This suggests that hydrophobization and lipophilization play a crucial role in modulating DHAA's reactivity. [] Additionally, studies on asparagusic acid, dihydroasparagusic acid, and S-acetyldihydroasparagusic acid demonstrate their plant growth inhibitory effects, particularly in etiolated young Asparagus officinalis. []

Q7: What is the impact of DHAA on plant growth?

A: Studies show that DHAA, along with asparagusic acid and S-acetyldihydroasparagusic acid, exhibit plant growth inhibitory effects. [, , , ] For example, DHAA impacts the germination of Pisum sativum cv. Early Alaska. [] Interestingly, it also exhibits synergistic interaction with indoleacetic acid, promoting rooting in mung bean cuttings. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。